molecular formula C20H18N2O4S2 B2836812 (E)-N-methyl-N,N'-bis(phenylsulfonyl)benzimidamide CAS No. 54755-55-4

(E)-N-methyl-N,N'-bis(phenylsulfonyl)benzimidamide

Cat. No.: B2836812
CAS No.: 54755-55-4
M. Wt: 414.49
InChI Key: LKSDGCCCSYBLJA-QZQOTICOSA-N
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Description

(E)-N-methyl-N,N’-bis(phenylsulfonyl)benzimidamide is an organic compound that belongs to the class of benzimidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-N,N’-bis(phenylsulfonyl)benzimidamide typically involves the reaction of benzimidamide with methylating agents and phenylsulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (E)-N-methyl-N,N’-bis(phenylsulfonyl)benzimidamide may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-N,N’-bis(phenylsulfonyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-N-methyl-N,N’-bis(phenylsulfonyl)benzimidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzimidamide: Lacks the phenylsulfonyl groups, resulting in different reactivity and applications.

    N,N’-bis(phenylsulfonyl)benzimidamide: Similar structure but without the methyl group, affecting its chemical properties and uses.

Uniqueness

(E)-N-methyl-N,N’-bis(phenylsulfonyl)benzimidamide is unique due to the presence of both methyl and phenylsulfonyl groups, which confer specific chemical reactivity and stability. This makes it suitable for applications requiring these properties, distinguishing it from other benzimidamide derivatives.

Properties

IUPAC Name

N,N'-bis(benzenesulfonyl)-N-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-22(28(25,26)19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)21-27(23,24)18-13-7-3-8-14-18/h2-16H,1H3/b21-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSDGCCCSYBLJA-QZQOTICOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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